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FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the food and beverage industry continues its quest for superior,

natural, non-caloric sweeteners, the lesser-known steviol glycoside, Rebaudioside J (Reb J),

is emerging as a compound of significant interest for researchers, scientists, and drug

development professionals. While extensive research has focused on its more abundant

counterparts like Rebaudioside A and M, the unique properties of Reb J are beginning to be

explored, offering potential for improved taste profiles and wider applications in food

formulations. This document provides a comprehensive overview of the current, albeit limited,

scientific knowledge on Rebaudioside J and outlines detailed protocols for its evaluation and

application in food science research.

Introduction to Rebaudioside J
Rebaudioside J is a minor steviol glycoside naturally present in the leaves of the Stevia

rebaudiana Bertoni plant. Like other steviol glycosides, it is a diterpene glycoside responsible

for the sweet taste of the stevia leaf. Its molecular structure, featuring a steviol backbone with

attached glucose and rhamnose units, differentiates it from other rebaudiosides and influences

its sensory and physicochemical properties. The United States Food and Drug Administration

(FDA) has acknowledged stevia leaf extracts containing various steviol glycosides, including

Rebaudioside J, as Generally Recognized as Safe (GRAS) for use as a general-purpose

sweetener in foods and beverages[1].
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Physicochemical Properties
Currently, detailed quantitative data on the physicochemical properties of pure Rebaudioside J
is not widely available in peer-reviewed literature. However, general characteristics can be

inferred from studies on other steviol glycosides and preliminary findings.

Solubility
The solubility of steviol glycosides is a critical factor for their application in food and beverage

formulations. While specific solubility curves for Rebaudioside J in water at various

temperatures and pH values are not yet established, it is known to be soluble in dimethyl

sulfoxide (DMSO). Research on other minor steviol glycosides suggests that solubility in

aqueous solutions can be limited but may be enhanced through various techniques. A patented

enzymatic method for producing Rebaudioside J from the more abundant Rebaudioside A

suggests its potential for scalable production, which will be crucial for conducting detailed

solubility and application studies[2].

Table 1: General Physicochemical Properties of Rebaudioside J

Property Value Source

Chemical Formula C₅₀H₈₀O₂₇ GlpBio

CAS Number 1313049-59-0 GlpBio

Solubility Soluble in DMSO GlpBio

Sensory Profile and Sweetness Potency
The sensory profile of a sweetener is paramount to its success in the food industry. While

comprehensive sensory panel data for Rebaudioside J is scarce, research on minor steviol

glycosides indicates a trend towards cleaner taste profiles with reduced bitterness and

aftertaste compared to stevioside and Rebaudioside A[3][4]. The unique glycosylation pattern

of Rebaudioside J is expected to contribute to a distinct sweetness profile.

Table 2: Comparative Sensory Attributes of Selected Steviol Glycosides

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10817741?utm_src=pdf-body
https://www.benchchem.com/product/b10817741?utm_src=pdf-body
https://www.benchchem.com/product/b10817741?utm_src=pdf-body
https://patents.google.com/patent/US11952604B2/en
https://www.benchchem.com/product/b10817741?utm_src=pdf-body
https://www.benchchem.com/product/b10817741?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466183/
https://www.researchgate.net/publication/343404593_Consumer-Based_Sensory_Characterization_of_Steviol_Glycosides_Rebaudioside_A_D_and_M
https://www.benchchem.com/product/b10817741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Steviol Glycoside
Relative Sweetness to
Sucrose (approx.)

Key Sensory Notes

Stevioside 150-300x
Bitter, licorice-like aftertaste[5]

[6]

Rebaudioside A 250-450x

Less bitter than stevioside, but

can have a lingering aftertaste

at high concentrations[5][7]

Rebaudioside D High Less bitter, cleaner taste[3][4]

Rebaudioside M 200-350x
Clean, sweet taste with

minimal bitterness[8][9]

Rebaudioside J Data not available

Expected to have a favorable

taste profile as a minor

glycoside.

Applications in Food Science Research
The potential applications of Rebaudioside J in food products are broad, spanning beverages,

dairy, bakery, and confectionery. Its anticipated clean sweetness profile makes it a strong

candidate for use in formulations where taste is a primary driver of consumer acceptance.

Potential Food and Beverage Applications:
Beverages: Carbonated soft drinks, juices, flavored waters, and teas.

Dairy Products: Yogurts, ice creams, and flavored milks.

Bakery Products: Cakes, cookies, and pastries, where it can be used in combination with

bulking agents.

Confectionery: Candies, chocolates, and chewing gums.

Experimental Protocols
Due to the limited specific research on Rebaudioside J, the following protocols are adapted

from established methodologies for the evaluation of other steviol glycosides and can be
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tailored for the study of Rebaudioside J.

Protocol 1: Determination of Sweetness Potency and
Sensory Profile
This protocol outlines a method for conducting a sensory evaluation to determine the

sweetness intensity and descriptive sensory profile of Rebaudioside J in an aqueous solution.

1. Objective: To determine the sweetness equivalence of Rebaudioside J relative to sucrose

and to characterize its sensory attributes (e.g., bitterness, licorice-like aftertaste, metallic taste,

onset and duration of sweetness).

2. Materials:

Rebaudioside J (high purity)

Sucrose (analytical grade)

Deionized, purified water

Sensory evaluation booths with controlled lighting and temperature

Computerized sensory data collection system (e.g., Compusense, FIZZ)

Glass beakers, graduated cylinders, and volumetric flasks

Unsalted crackers and purified water for palate cleansing

3. Panelist Selection and Training:

Recruit 10-15 panelists with prior experience in sensory evaluation of sweeteners.

Conduct screening sessions to assess panelists' taste acuity and ability to discriminate

between different sweet and bitter tastes.

Train panelists on the specific sensory attributes to be evaluated using reference standards

for sweetness (sucrose solutions of varying concentrations), bitterness (caffeine solutions),

and other potential off-tastes.
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4. Sample Preparation:

Prepare a series of sucrose solutions ranging from 2% to 10% (w/v) in purified water to serve

as sweetness references.

Prepare a range of Rebaudioside J solutions at concentrations expected to be iso-sweet to

the sucrose references. Initial concentrations can be estimated based on the sweetness

potency of other minor steviol glycosides.

Present all samples at room temperature in coded, opaque cups.

5. Sensory Evaluation Procedure:

Employ a two-alternative forced-choice (2-AFC) or a ranking test to determine the iso-

sweetness concentration of Rebaudioside J to a target sucrose concentration (e.g., 5%

sucrose).

Once the iso-sweet concentration is determined, conduct a descriptive analysis using a

trained panel.

Panelists will rate the intensity of various sensory attributes (sweetness, bitterness, metallic,

licorice, aftertaste) on a line scale (e.g., 0-15 cm).

Ensure panelists cleanse their palates with unsalted crackers and water between samples.

6. Data Analysis:

Analyze the 2-AFC data using statistical tables to determine the concentration of

Rebaudioside J that is significantly different from the reference.

Analyze the descriptive analysis data using Analysis of Variance (ANOVA) to identify

significant differences in sensory attributes between Rebaudioside J and sucrose.

Use Principal Component Analysis (PCA) to visualize the sensory space and the relative

positioning of Rebaudioside J and other sweeteners.
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Protocol 2: Evaluation of Stability in a Beverage Model
System
This protocol describes a method to assess the stability of Rebaudioside J in a model acidic

beverage system under different storage conditions.

1. Objective: To evaluate the chemical stability of Rebaudioside J in a low-pH beverage

system at various temperatures over time.

2. Materials:

Rebaudioside J (high purity)

Citric acid

Sodium citrate

Deionized, purified water

pH meter

Incubators/environmental chambers set to desired temperatures (e.g., 5°C, 25°C, 40°C)

High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol

Detector (CAD)

C18 HPLC column

Acetonitrile (HPLC grade)

Phosphoric acid or other suitable buffer components for the mobile phase

3. Sample Preparation:

Prepare a citrate buffer solution (e.g., pH 3.0) to mimic the acidity of a typical soft drink.

Dissolve a known concentration of Rebaudioside J in the citrate buffer.
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Aliquot the solution into sealed, amber glass vials to protect from light.

4. Storage Conditions:

Store the vials at different temperatures (e.g., 5°C, 25°C, 40°C).

At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove triplicate samples from each

storage condition for analysis.

5. Analytical Method (HPLC):

Develop and validate an HPLC method for the quantification of Rebaudioside J. An isocratic

or gradient method using a C18 column with a mobile phase of acetonitrile and an acidic

aqueous buffer is a common starting point for steviol glycoside analysis[10][11].

The UV detection wavelength is typically set around 210 nm for steviol glycosides[10][11].

Inject a known volume of the sample onto the HPLC system.

Quantify the concentration of Rebaudioside J by comparing the peak area to a standard

curve prepared from a pure standard of Rebaudioside J.

6. Data Analysis:

Plot the concentration of Rebaudioside J as a function of time for each storage condition.

Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the

degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the research process, the following diagrams created using

Graphviz (DOT language) illustrate the experimental workflows.
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Caption: Workflow for the sensory evaluation of Rebaudioside J.
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Caption: Experimental workflow for Rebaudioside J stability testing.
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The preliminary information on Rebaudioside J, coupled with the broader knowledge of minor

steviol glycosides, suggests a promising future for its application in the food industry. Further

research is critically needed to:

Quantify its sweetness potency across a range of concentrations and in different food

matrices.

Fully characterize its sensory profile, including any off-tastes and temporal effects.

Determine its solubility and stability under various processing and storage conditions

relevant to the food industry.

Investigate potential synergistic effects when blended with other sweeteners.

As more data becomes available, Rebaudioside J may prove to be a valuable tool for food

scientists and product developers in creating healthier, better-tasting food and beverage

products. The protocols outlined in this document provide a foundational framework for

initiating this important research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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